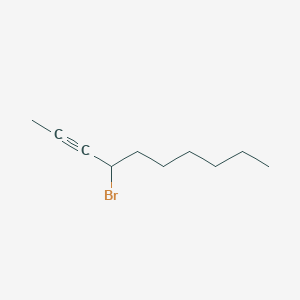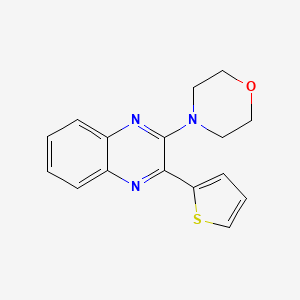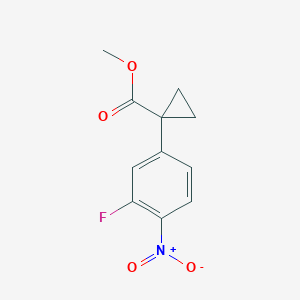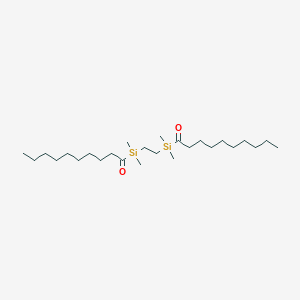
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] is a chemical compound with the molecular formula C26H54O2Si2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] may involve large-scale hydrosilylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or siloxanes.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., platinum or palladium complexes). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes .
Wissenschaftliche Forschungsanwendungen
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules and in the development of biocompatible materials.
Wirkmechanismus
The mechanism of action of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, which can influence the reactivity and stability of the compound. The organic groups attached to the silicon atoms can also modulate the compound’s properties and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can be compared with other similar organosilicon compounds, such as:
- Silane, 1,2-ethanediylbis[trimethyl-]
- 1,2-Ethanediylbis[dimethyl(vinyl)silane]
- 1,2-Bis(trimethylsilyl)ethane
These compounds share some structural similarities but differ in their specific organic groups and chemical properties.
Eigenschaften
CAS-Nummer |
833460-50-7 |
|---|---|
Molekularformel |
C26H54O2Si2 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
1-[2-[decanoyl(dimethyl)silyl]ethyl-dimethylsilyl]decan-1-one |
InChI |
InChI=1S/C26H54O2Si2/c1-7-9-11-13-15-17-19-21-25(27)29(3,4)23-24-30(5,6)26(28)22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
InChI-Schlüssel |
NSVSCGFGFSNHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)[Si](C)(C)CC[Si](C)(C)C(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
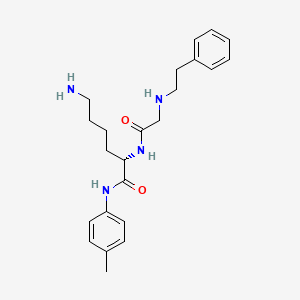
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
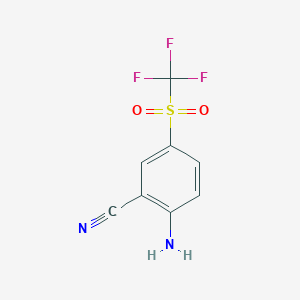
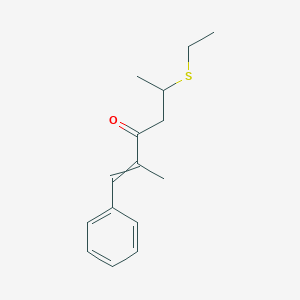
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
